molecular formula C11H12O B090894 1-(1-Phenylcyclopropyl)ethanone CAS No. 1007-71-2

1-(1-Phenylcyclopropyl)ethanone

Cat. No.: B090894
CAS No.: 1007-71-2
M. Wt: 160.21 g/mol
InChI Key: DNHJMKJKWIOTNT-UHFFFAOYSA-N
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Description

1-(1-Phenylcyclopropyl)ethanone is an organic compound with the molecular formula C11H12O. It is a ketone featuring a cyclopropyl ring attached to a phenyl group and an ethanone moiety. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Phenylcyclopropyl)ethanone can be synthesized through several methods. One common approach involves the reaction of phenylcyclopropane with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This method typically requires anhydrous conditions and is carried out at low temperatures to prevent side reactions .

Industrial Production Methods: Industrial production of this compound often involves the use of continuous preparation systems. For example, alpha-acetyl-gamma-butyrolactone can be used as a starting material, which undergoes sequential chlorination, ring-opening, and ring-closing reactions to produce the desired compound .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Phenylcyclopropyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(1-Phenylcyclopropyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-Phenylcyclopropyl)ethanone involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Its effects are mediated through pathways involving the formation of covalent bonds with target molecules, leading to alterations in their function .

Comparison with Similar Compounds

    Cyclopropyl methyl ketone: Shares the cyclopropyl ring but lacks the phenyl group.

    Phenylacetone: Contains a phenyl group and a ketone but lacks the cyclopropyl ring.

Uniqueness: 1-(1-Phenylcyclopropyl)ethanone is unique due to the combination of a phenyl group and a cyclopropyl ring, which imparts distinct reactivity and stability compared to other ketones. This structural feature makes it a valuable compound in synthetic chemistry and various applications .

Properties

IUPAC Name

1-(1-phenylcyclopropyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-9(12)11(7-8-11)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNHJMKJKWIOTNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00482721
Record name 1-(1-phenylcyclopropyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00482721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007-71-2
Record name 1-(1-phenylcyclopropyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00482721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4.34 g of 27 is dissolved in 189 ml of THF, cooled to −10° C., and 21.5 ml of methyllithium solution (1.6 M in diethyl ether) is added in drops under nitrogen. It is stirred for 2 hours at this temperature, and the reaction mixture is then poured into saturated ammonium chloride solution. After extraction with ethyl acetate, the organic phase is dried on sodium sulfate and concentrated by evaporation. The residue is chromatographed on silica gel with ethyl acetate/hexane, whereby 3.7 g of title compound 28 is obtained as a yellowish oil.
Name
Quantity
4.34 g
Type
reactant
Reaction Step One
Name
Quantity
189 mL
Type
solvent
Reaction Step One
Quantity
21.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the synthetic applications of 1-(1-phenylcyclopropyl)ethanone derivatives in organic chemistry?

A1: Recent research highlights the use of this compound derivatives in synthesizing various heterocyclic compounds. For instance, reacting 2-aryl-1-(1-phenylcyclopropyl)ethanones with allenic esters in the presence of TMSOTf (Trimethylsilyl trifluoromethanesulfonate) yields 6-methyl-3a,7-diaryl-3,3a-dihydro-2H-benzofuran-4-one derivatives []. This reaction proceeds through a Lewis acid-mediated mechanism. Furthermore, reacting 1-cyclopropyl-2-arylethanones with ethyl acetoacetate under TMSOTf mediation produces 2,3-dihydrobenzofuran-4-ol and dihydrofuro[2,3-h]chromen-2-one derivatives []. This multi-step reaction involves a cyclopropane ring-opening, aldol reactions, transesterification, dehydration, and aromatization. Additionally, using bismuth(III) trifluoromethanesulfonate chloride (Bi(OTf)2Cl) as a catalyst and reacting 1-cyclopropyl-2-arylethanones with methyl acrylate provides access to 7-aryl-3,5,6,7-tetrahydro-2H-benzofuran-4-one and 5-aryl-3,5,6,7-tetrahydro-2H-benzofuran-4-one derivatives [].

Q2: Can you elaborate on the reaction mechanism involved in the formation of benzofuran derivatives from 1-cyclopropyl-2-arylethanones and allenic esters?

A2: While the provided research [] doesn't delve into detailed mechanistic studies, it proposes a plausible pathway. The reaction likely initiates with the Lewis acid (TMSOTf) activating the allenic ester, facilitating nucleophilic attack by the enolate generated from 1-cyclopropyl-2-arylethanone. This attack is followed by a series of intramolecular cyclizations and rearrangements, ultimately leading to the formation of the observed benzofuran derivatives. Further investigations, including isotopic labeling and computational studies, would be necessary to confirm the exact mechanistic details.

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